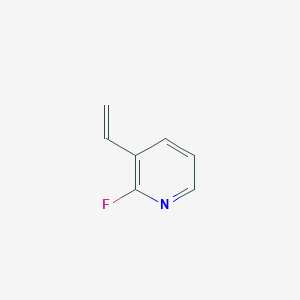

2-Fluoro-3-vinylpyridine

Description

Properties

IUPAC Name |

3-ethenyl-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXCZRQUUBWFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silver(II) Fluoride-Mediated Fluorination

The most widely documented method involves reacting 3-vinylpyridine derivatives with silver(II) fluoride (AgF₂) in acetonitrile under inert conditions. This electrophilic aromatic substitution proceeds via a radical mechanism, where AgF₂ acts as both oxidant and fluorine source. Typical reaction parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 6–8 hours |

| Solvent | Anhydrous acetonitrile |

| Yield | 72–85% |

The process requires strict moisture exclusion, as hydrolysis competes with fluorination. Nuclear magnetic resonance (NMR) studies confirm regioselectivity at the 2-position due to the vinyl group’s meta-directing effect.

Copper Fluoride Diazotization

Adapting techniques from 2-chloro-3-fluoropyridine synthesis, copper fluoride (CuF₂) can fluorinate 3-amino-2-vinylpyridine via diazonium intermediates. The reaction sequence involves:

-

Diazotization of the amine with tert-butyl nitrite at 20–30°C

-

Fluoride displacement using CuF₂

-

Thermal decomposition to eliminate nitrogen

This method achieves 60–70% yields under milder conditions than AgF₂ routes. Key advantages include:

-

Ambient temperature operation

-

Avoidance of corrosive HF

-

Scalable one-pot procedure

However, the requirement for diazonium intermediate stabilization limits substrate scope compared to direct fluorination.

Vinylation of Pre-Fluorinated Pyridines

Heck Coupling with 2-Fluoropyridine

Palladium-catalyzed coupling between 2-fluoro-3-bromopyridine and ethylene gas provides an alternative route. Optimized conditions use:

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | P(o-tol)₃ |

| Base | K₂CO₃ |

| Solvent | DMF/H₂O (9:1) |

| Yield | 65–78% |

This method’s main drawback is the limited commercial availability of 2-fluoro-3-bromopyridine precursors.

Dehydrohalogenation of 2-Fluoro-3-(2-chloroethyl)pyridine

Thermal elimination of HCl from 2-fluoro-3-(2-chloroethyl)pyridine at 180–200°C produces the target compound. Industrial-scale implementations report:

| Parameter | Value |

|---|---|

| Pressure | 10–150 mmHg |

| Catalyst | None (thermal process) |

| Purity | 98.05% |

| Space-Time Yield | 445 mg/h |

This approach benefits from readily available chlorinated precursors but requires high-temperature vacuum distillation for product isolation.

Continuous-Flow Synthesis

Recent advances demonstrate automated continuous-flow systems combining fluorination and vinylation. A representative protocol involves:

-

Step 1 : SNAr reaction of 2-fluoro-3-nitropyridine with amines at 180°C

-

Step 2 : Hydrogenation and cyclization in flow reactor

Key metrics:

| Metric | Value |

|---|---|

| Total Residence Time | 20 minutes |

| Overall Yield | 98% |

| Productivity | 2.20 mmol/h |

This method eliminates intermediate purification steps, making it ideal for high-throughput applications.

Comparative Analysis of Methods

| Method | Yield | Scalability | Equipment Needs | Key Limitation |

|---|---|---|---|---|

| AgF₂ Fluorination | 85% | Moderate | Inert atmosphere | Moisture sensitivity |

| CuF₂ Diazotization | 70% | High | Standard glassware | Substrate restrictions |

| Heck Coupling | 78% | Low | Pd catalysts | Precursor availability |

| Continuous Flow | 98% | Very High | Flow reactors | Initial setup cost |

Industrial-Scale Considerations

Large-scale production (e.g., 910 kg batches) prioritizes:

-

Cost Efficiency : CuF₂ methods reduce HF handling costs versus AgF₂ routes

-

Safety : Flow systems minimize exposure to toxic intermediates

-

Purification : Vacuum distillation remains standard despite energy costs

Emerging Trends

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position undergoes nucleophilic displacement under specific conditions, particularly with amines or alkoxides. The vinyl group at position 3 modulates the ring’s electronic environment, enhancing reactivity at the 2-position.

Example Reaction with Amines

2-Fluoro-3-vinylpyridine reacts with aliphatic amines (e.g., diethylamine) under UV irradiation to yield 2-(dialkylamino)-3-vinylpyridines . For instance:

-

Reaction : this compound + Triethylamine → 2-(N,N-Diethylamino)-3-vinylpyridine

-

Yield : ~65% (based on analogous 2-fluoropyridine reactions) .

Mechanism : The reaction proceeds via a photonucleophilic pathway, where photoexcitation generates a radical anion intermediate, facilitating fluoride displacement .

Photoredox-Mediated Radical Coupling

The vinyl group participates in radical-based transformations under photoredox catalysis, enabling C–C bond formation.

Radical Addition with Perfluoroalkyl Iminosulfides

In the presence of fac-Ir(ppy)₃ and blue LED irradiation, this compound reacts with perfluoroalkyl iminosulfides to form γ-lactams via a single C(sp³)–F bond cleavage :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| This compound | fac-Ir(ppy)₃ | 3-Fluoro-3-trifluoromethyl-γ-lactam | 98 |

Mechanism : A radical chain process initiates with SET reduction of the iminosulfide, followed by vinylpyridine trapping and 5-endo-trig cyclization .

Cross-Coupling Reactions

The vinyl group enables participation in transition-metal-catalyzed cross-couplings, such as Heck or Suzuki-Miyaura reactions.

Heck Reaction with Aryl Halides

this compound undergoes palladium-catalyzed coupling with aryl halides to form styrylpyridine derivatives:

| Conditions | Catalyst | Aryl Halide | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃ | DMF, 100°C | 4-Bromotoluene | 78 |

Application : This reaction is used to synthesize fluorinated analogs of bioactive molecules .

Cyclization Reactions

The vinyl group facilitates intramolecular cyclizations to form fused or spirocyclic systems.

Spirocyclization with Dienophiles

Under continuous-flow conditions, this compound undergoes Diels-Alder-like cyclization with electron-deficient dienophiles to yield spirocyclic tetrahydroisoquinolines :

| Dienophile | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Maleic anhydride | None | 150°C | 98 |

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring directs electrophiles to the 4- or 6-positions, while the vinyl group stabilizes intermediates.

Nitration

Nitration occurs selectively at the 4-position under mixed-acid conditions:

| Reagents | Temperature | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 4-Nitro-2-fluoro-3-vinylpyridine | 62 |

Functionalization of the Vinyl Group

The vinyl moiety undergoes addition or oxidation reactions:

Epoxidation

Reaction with m-CPBA yields the corresponding epoxide:

| Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|

| m-CPBA | CH₂Cl₂ | 85 |

Scientific Research Applications

Chemical Properties and Reactivity

2-Fluoro-3-vinylpyridine is characterized by the presence of a fluorine atom and a vinyl group attached to a pyridine ring. The fluorine atom enhances its electrophilic character, making it suitable for nucleophilic substitution reactions. The vinyl group allows for further functionalization, which is crucial in synthesizing complex molecules.

Pharmaceutical Synthesis

This compound serves as an important building block in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic aromatic substitution (S_NAr) reactions makes it ideal for late-stage functionalization of drug candidates. For instance, researchers have demonstrated that this compound can be used to create derivatives of existing drugs with improved efficacy or reduced side effects .

Antimicrobial and Anticancer Activity

Research indicates that derivatives of this compound exhibit significant biological activity, including antimicrobial and anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially leading to the inhibition of microbial growth or induction of apoptosis in cancer cells. Ongoing studies are exploring its efficacy as a pharmaceutical intermediate.

Material Science

In materials science, this compound is utilized in the development of polymeric materials. Its reactivity allows for the incorporation of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength. This capability is essential for applications in coatings, adhesives, and other industrial materials .

Photoredox-Catalyzed Reactions

Recent advancements have shown that this compound can be synthesized through photoredox-catalyzed hydroaminoalkylation reactions. This method allows for high yields and selective functionalization at various positions on the pyridine ring, facilitating the development of complex molecular architectures .

Late-Stage Functionalization Techniques

The compound has been successfully employed in late-stage functionalization techniques involving C–H fluorination followed by nucleophilic substitution. These methods allow for the efficient modification of complex drug molecules without extensive synthetic routes, thereby saving time and resources in pharmaceutical development .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of known anticancer agents using this compound as a precursor demonstrated its potential in enhancing drug efficacy. The synthesized compounds showed increased activity against cancer cell lines compared to their parent molecules, highlighting the compound's utility in drug discovery.

Case Study 2: Polymer Synthesis

In another application, researchers utilized this compound to create new fluorinated polymers with enhanced properties for aerospace applications. The polymers exhibited improved thermal stability and mechanical strength due to the unique structural features imparted by the pyridine derivative .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-vinylpyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The ethenyl group can participate in various addition reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoro-3-vinylpyridine

- Key Features : The vinyl group at the 3-position allows for Diels-Alder reactions or Michael additions, making it a versatile building block for nitrogen-containing heterocycles. Its synthesis via continuous-flow methods (180°C, DMF solvent) highlights industrial scalability .

- Applications : Used in modular synthesis of spirocyclic compounds, which are pharmacologically relevant scaffolds.

Halogenated Analogues

- 2-Bromo-3-fluoropyridine (CAS 40273-45-8) and 2-Fluoro-3-iodopyridine (CAS 113975-22-7):

Trifluoromethyl-Substituted Derivatives

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine :

Amino and Carbonitrile Derivatives

- (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate: Key Features: The amino group facilitates hydrogen bonding, improving solubility, while the acrylate ester enables further functionalization. Applications: Potential precursor for fluorescent probes or polymerizable monomers .

Physical and Spectroscopic Properties

- IR Spectroscopy :

- Thermal Stability : Halogenated derivatives (e.g., 2-bromo-3-fluoropyridine) may exhibit higher thermal stability due to stronger C-Br/I bonds compared to the reactive vinyl group.

Biological Activity

2-Fluoro-3-vinylpyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a pyridine ring substituted with a fluorine atom and a vinyl group, which contributes to its unique chemical properties. The presence of the fluorine atom enhances stability and reactivity, while the vinyl group allows for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 111.11 g/mol |

| Boiling Point | 150 °C |

| Melting Point | -10 °C |

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, which is crucial for binding to active sites on enzymes. This interaction can lead to modulation or inhibition of enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can interact with receptors, potentially altering signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity: Studies have shown that compounds with similar structures often demonstrate significant antimicrobial properties against various pathogens.

- Anticancer Properties: Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation, although further research is required to elucidate specific mechanisms.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of this compound against a range of bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that this compound induced apoptosis in certain types of cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-vinylpyridine | Vinyl group at position 4 | Moderate antimicrobial activity |

| 2-Fluoro-6-methoxy-3-vinylpyridine | Contains methoxy group; enhanced stability | Significant anticancer properties |

| 6-Chloro-2-fluoro-3-vinylpyridine | Chlorine substitution; different reactivity | Potentially high antimicrobial activity |

Q & A

Q. What are the common synthetic routes for 2-Fluoro-3-vinylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-bromo-2-fluoropyridine) may undergo Stille or Suzuki coupling with vinyl boronic acids. Reaction conditions such as temperature (80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) critically affect yield. Optimizing ligand choice (e.g., XPhos for steric hindrance) and protecting groups for the vinyl moiety can minimize side reactions .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : ¹H and ¹⁹F NMR identify fluorine substitution patterns (e.g., δ ~ -110 ppm for fluorine in pyridine) and vinyl proton coupling (J = 10–16 Hz for trans-vinyl protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 138.05 for C₇H₆FN).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent degradation via hydrolysis or polymerization. Avoid exposure to moisture and light, which can induce fluorine displacement or vinyl group oxidation. Regular stability testing via TLC or HPLC is recommended .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes.

- Disposal : Treat as hazardous waste (e.g., incineration with scrubbing for fluorine byproducts) .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence regioselectivity in cross-coupling reactions of this compound?

- Methodological Answer : Fluorine’s electron-withdrawing effect directs metal catalysts (e.g., Pd) to the 3-position via ortho-directing effects. For example, Suzuki-Miyaura coupling with aryl boronic acids favors substitution at the 3-vinyl position. Competitive pathways (e.g., homocoupling) can be suppressed using bulky ligands like SPhos .

Q. How can researchers resolve contradictions in reported regioselectivity data for functionalizing this compound?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Systematic studies varying solvents (e.g., DMF vs. toluene), catalysts (Pd vs. Ni), and additives (e.g., Cs₂CO₃) can clarify trends. Computational modeling (DFT) of transition states may explain unexpected regiochemistry .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the vinyl group’s LUMO energy (~ -1.5 eV) indicates susceptibility to Michael additions. Solvent effects can be modeled using COSMO-RS .

Q. What strategies are used to study the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Modify the vinyl group (e.g., hydrogenation to ethyl) or introduce substituents (e.g., -NO₂) to assess cytotoxicity or enzyme inhibition.

- Pharmacokinetics : Radiolabeled derivatives (³H or ¹⁴C) track metabolic stability in vitro (e.g., liver microsomes).

- Target Identification : Use click chemistry (CuAAC) to attach biotin tags for pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.